1,5-脱水-4,6-O-苄叉基-D-甘露醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

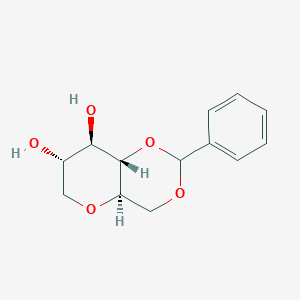

1,5-Anhydro-4,6-O-benzylidene-D-glucitol, also known as 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, is a useful research compound. Its molecular formula is C₁₃H₁₆O₅ and its molecular weight is 252.26. The purity is usually 95%.

BenchChem offers high-quality 1,5-Anhydro-4,6-O-benzylidene-D-glucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Anhydro-4,6-O-benzylidene-D-glucitol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学研究

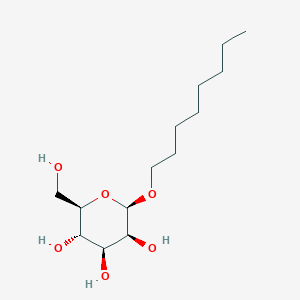

1,5-脱水-4,6-O-苄叉基-D-甘露醇主要用于生物医学研究,特别是在与糖尿病相关的研究中 {svg_1}.

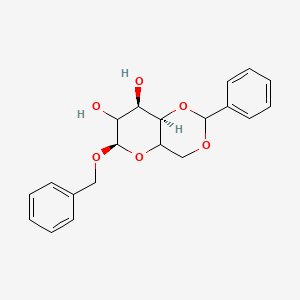

C-糖苷类似物的合成

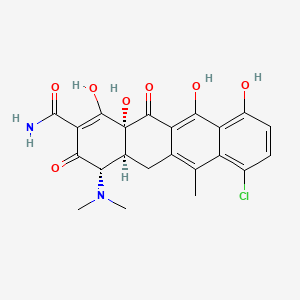

该化合物是合成C-糖苷类似物的先驱体 {svg_2}. 这些类似物作为糖原磷酸化酶抑制剂的活性化合物被研究,糖原磷酸化酶是2型糖尿病的靶酶 {svg_3}.

苯甲酰化研究

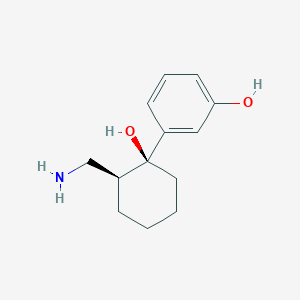

据报道,1,5-脱水-4,6-O-苄叉基-D-甘露醇用苯甲酰氯在吡啶中进行单苯甲酰化 {svg_4}. 该化合物的苯甲酰化优先发生在C-2羟基上 {svg_5}.

羟基的反应性

已经对1,5-脱水-4,6-O-苄叉基-D-甘露醇中羟基的反应性进行了研究 {svg_6}. 发现C-3上的羟基易于苯甲酰化 {svg_7}.

亲核加成反应

该化合物已用于亲核加成反应立体化学的研究 {svg_8}. 它是通过硝基甲烷环化从1,5-脱水-D-甘露醇合成的 {svg_9}.

与亲核试剂的反应

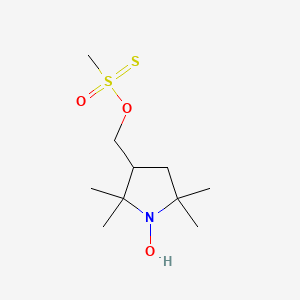

已经研究了该化合物与一些亲核试剂的反应 {svg_10}. 与氰化氢的反应主要生成具有甘露构型的加合物,以及少量氰基烯烃 {svg_11}.

作用机制

Target of Action

The primary target of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is glycogen phosphorylase , an enzyme that plays a crucial role in glycogenolysis . This compound serves as a precursor in the synthesis of C-glycoside analogs, which are investigated as inhibitors of this enzyme .

Mode of Action

1,5-Anhydro-4,6-O-benzylidene-D-glucitol interacts with its target, glycogen phosphorylase, by inhibiting its activity. This inhibition results in the reduction of glycogenolysis, the process of breaking down glycogen into glucose .

Biochemical Pathways

The compound affects the glycogenolysis pathway. By inhibiting glycogen phosphorylase, it reduces the breakdown of glycogen into glucose. This action can help regulate blood glucose levels, particularly in the context of conditions like type 2 diabetes .

Result of Action

The inhibition of glycogen phosphorylase by 1,5-Anhydro-4,6-O-benzylidene-D-glucitol leads to a decrease in the conversion of glycogen to glucose. This can help regulate blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .

属性

IUPAC Name |

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNWQNYQBBRLMC-ZLUZDFLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 1,5-Anhydro-4,6-O-benzylidene-D-glucitol a valuable starting material in nucleoside synthesis?

A1: 1,5-Anhydro-4,6-O-benzylidene-D-glucitol serves as a versatile chiral precursor for synthesizing modified nucleosides. Its structure allows for selective modifications at different positions, enabling the introduction of various functional groups and nucleobases. This flexibility is crucial for developing novel nucleoside analogues with potentially improved pharmacological properties. [, , , ]

Q2: Can you describe the typical synthetic steps involved in transforming 1,5-Anhydro-4,6-O-benzylidene-D-glucitol into nucleoside analogues?

A2: The synthesis usually begins with selective protection of the hydroxyl groups in 1,5-Anhydro-4,6-O-benzylidene-D-glucitol. Researchers commonly protect the 3-OH group with a tert-butyldimethylsilyl (TBDMS) group. Subsequent conversion of the 2'-OH group into a triflate derivative prepares the molecule for nucleobase introduction. Various purine or pyrimidine bases can then be coupled through nucleophilic substitution reactions. [, , ]

Q3: What are the limitations of using 1,5-Anhydro-4,6-O-benzylidene-D-glucitol in nucleoside synthesis?

A4: While versatile, the synthesis of nucleoside analogues from 1,5-Anhydro-4,6-O-benzylidene-D-glucitol can involve multi-step procedures with varying yields. The stability and biological activity of the resulting analogues can also be unpredictable and require extensive optimization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)